2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide
Overview
Description
Reaction Conditions: : Amidation reaction with suitable amines and acetic anhydride.
Key Reagents: : Acetic anhydride, p-toluidine, and catalytic agents like triethylamine.
Industrial Production Methods
Scalability: : Optimizing reactions for industrial-scale synthesis involves batch processes with controlled temperatures and pressures.
Purification: : Crystallization and chromatography techniques ensure high-purity final product.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect various biochemical pathways, suggesting that this compound may have a broad range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Naphthyridine Core
Starting Materials: : Typically begins with commercially available fluorinated aromatic compounds.
Reaction Conditions: : Involves multiple steps such as nitration, reduction, and cyclization.
Key Reagents: : Nitric acid, tin chloride, and strong acids for cyclization.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Typically results in the formation of keto derivatives.
Reduction
Can reduce the keto group to alcohol derivatives under specific conditions.
Substitution
Halogenation or alkylation on the aromatic ring, usually facilitated by Lewis acids.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halogenating agents like bromine, alkylating agents like methyl iodide.
Major Products
Oxidized Derivatives: : Result from exposure to strong oxidizing agents.
Reduced Alcohol Derivatives: : Formed via reduction reactions.
Halogenated Compounds: : Produced through substitution reactions.
Scientific Research Applications
Chemistry
Used as intermediates in the synthesis of more complex molecules.
Biology
Potential inhibitors for enzymes involved in disease pathways.
Studied for antimicrobial and antiviral activities.
Medicine
Exploring its use in drug development for chronic diseases like cancer and neurodegenerative disorders.
Industry
Investigated for use in advanced materials, including polymers and nanomaterials due to its structural stability and reactivity.
Comparison with Similar Compounds
Similar Compounds: : Includes derivatives of benzo[b][1,6]naphthyridine and other fluorinated heterocycles.
Uniqueness
Unique combination of fluorine substitution and naphthyridine core provides distinct chemical and biological properties.
Enhanced stability and reactivity compared to non-fluorinated analogs.
This compound's distinct properties make it a valuable candidate for further research and development across multiple scientific disciplines. Happy learning!
Properties
IUPAC Name |
2-(8-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-13-2-5-15(6-3-13)23-20(26)12-25-9-8-19-17(11-25)21(27)16-10-14(22)4-7-18(16)24-19/h2-7,10H,8-9,11-12H2,1H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUVOLWDNHCKTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.